molecular formula C20H26O2 B14584838 2,2'-(Ethane-1,1-diyl)bis[4-(propan-2-yl)phenol] CAS No. 61550-99-0

2,2'-(Ethane-1,1-diyl)bis[4-(propan-2-yl)phenol]

Cat. No.: B14584838
CAS No.: 61550-99-0
M. Wt: 298.4 g/mol
InChI Key: KYEPDZSYJWYHKN-UHFFFAOYSA-N
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Description

2,2’-(Ethane-1,1-diyl)bis[4-(propan-2-yl)phenol] is an organic compound characterized by its unique structure, which includes two phenol groups connected by an ethane bridge, each substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Ethane-1,1-diyl)bis[4-(propan-2-yl)phenol] typically involves the reaction of 4-isopropylphenol with ethylene dichloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the ethylene dichloride, resulting in the formation of the desired bisphenol compound. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as phase transfer catalysts, can enhance the reaction rate and yield. The product is typically purified through recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,2’-(Ethane-1,1-diyl)bis[4-(propan-2-yl)phenol] can undergo various chemical reactions, including:

    Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to the corresponding hydroquinone using reducing agents like sodium borohydride.

    Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Ethers or esters, depending on the substituent introduced.

Scientific Research Applications

2,2’-(Ethane-1,1-diyl)bis[4-(propan-2-yl)phenol] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of polymers and resins.

    Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of high-performance materials, such as epoxy resins and polycarbonates.

Mechanism of Action

The mechanism of action of 2,2’-(Ethane-1,1-diyl)bis[4-(propan-2-yl)phenol] is primarily related to its ability to donate hydrogen atoms from the phenolic hydroxyl groups, acting as an antioxidant. This compound can scavenge free radicals, thereby protecting cells and materials from oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals, which are neutralized through hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A (BPA): 2,2’-Bis(4-hydroxyphenyl)propane.

    Bisphenol F (BPF): 4,4’-Methylenediphenol.

    Bisphenol S (BPS): 4,4’-Sulfonyldiphenol.

Uniqueness

2,2’-(Ethane-1,1-diyl)bis[4-(propan-2-yl)phenol] is unique due to the presence of isopropyl groups, which can influence its physical and chemical properties, such as solubility and reactivity. Compared to other bisphenols, this compound may offer distinct advantages in specific applications, such as enhanced thermal stability and resistance to oxidation.

Properties

CAS No.

61550-99-0

Molecular Formula

C20H26O2

Molecular Weight

298.4 g/mol

IUPAC Name

2-[1-(2-hydroxy-5-propan-2-ylphenyl)ethyl]-4-propan-2-ylphenol

InChI

InChI=1S/C20H26O2/c1-12(2)15-6-8-19(21)17(10-15)14(5)18-11-16(13(3)4)7-9-20(18)22/h6-14,21-22H,1-5H3

InChI Key

KYEPDZSYJWYHKN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)O)C(C)C2=C(C=CC(=C2)C(C)C)O

Origin of Product

United States

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